molecular formula C30H30N10 B106342 TBTA CAS No. 510758-28-8

TBTA

Cat. No. B106342
M. Wt: 530.6 g/mol
InChI Key: WKGZJBVXZWCZQC-UHFFFAOYSA-N
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Description

TBTA, or tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, is a C3-symmetric derivative that has been identified as a powerful stabilizing ligand for copper(I). It is known for protecting copper(I) from oxidation and disproportionation while enhancing its catalytic activity . TBTA has also been studied in the context of dicobalt complexes, where it has been shown to influence the coordination mode of the metal centers through changes in their oxidation states .

Synthesis Analysis

The synthesis of TBTA involves the copper(I)-catalyzed ligation of azides and alkynes, a process that is part of the click chemistry paradigm . In the context of dicobalt complexes, TBTA has been used to synthesize complexes with varying magnetic properties and coordination geometries, as demonstrated by the synthesis of complexes 1 and 2, which feature high spin Co(II) and low spin Co(III) centers, respectively .

Molecular Structure Analysis

Structural analysis of TBTA in dicobalt complexes reveals that it can bind to metal centers in different ways depending on the oxidation state of the metal. For instance, in complex 1, TBTA binds to Co(II) centers through the three triazole nitrogen donor atoms in a facial form, while in complex 2, it acts as a perfect tetradentate ligand for Co(III) centers . This versatility in binding modes is indicative of the ligand's adaptability in various chemical environments.

Chemical Reactions Analysis

The chemical reactions involving TBTA are characterized by its ability to form stable complexes with metal ions. In the case of dicobalt complexes, TBTA facilitates the formation of a paramagnetic species with two high spin Co(II) centers in complex 1, and a diamagnetic compound with two low spin Co(III) centers in complex 2. These reactions are accompanied by intermolecular interactions that lead to extended three-dimensional structures in the solid state .

Physical and Chemical Properties Analysis

TBTA's physical and chemical properties are closely related to its role as a ligand. Its ability to stabilize copper(I) ions and enhance their catalytic activity is a significant physical property that has implications for its use in catalysis . The magnetic properties of TBTA-bound dicobalt complexes, such as the magnetic moment and temperature-dependent magnetic coupling, are also notable. The structural properties, including bond lengths and coordination geometries, are influenced by the ligand's binding mode and the metal's oxidation state .

Scientific Research Applications

1. Trabecular Bone Texture Analysis (TBTA) in Knee Osteoarthritis

TBTA has emerged as an important imaging biomarker in the study of knee osteoarthritis (KOA). It provides valuable information on trabecular bone changes due to KOA, helping in the assessment of KOA incidence, progression, total knee arthroplasty, and treatment responses. TBTA's use in radiographic KOA imaging has shown consistent associations with key KOA endpoints, proving its utility as a bioimaging marker in predicting KOA progression (Almhdie-Imjabbar et al., 2021).

2. TBTA Ligand in Azide-Alkyne Cycloaddition

TBTA, specifically Tris-(benzyltriazolylmethyl)amine, is a ligand used in copper-catalyzed azide-alkyne cycloaddition reactions. Its immobilization on a TentaGel resin, loaded with copper(I), creates an efficient catalyst for these reactions, preventing contamination of products by copper salts. This advancement has significant implications for parallel synthesis of compounds in scientific research (Chan & Fokin, 2007).

3. Poly(TBTA) Polymers in Anti-Fouling Coatings

Poly(TBTA) polymers have been studied for their potential in anti-fouling coatings. These polymers, capable of absorbing copper present in seawater, offer a novel approach to controlling biofouling in marine applications. By controlling the interaction between copper and surface coatings, poly(TBTA) can create a flux of copper across the water/coating interface, thus serving as an innovative solution in marine anti-fouling technologies (Movahedi et al., 2016).

4. TBTA in Copper-Stabilizing Catalysis

In the field of catalysis, TBTA (polytriazolylamines) has been identified as a powerful stabilizing ligand for copper(I). It not only protects copper from oxidation and disproportionation but also enhances its catalytic activity. This discovery is significant in the development of catalysts and has broad applications in chemical synthesis (Chan et al., 2004).

5. TBTA in Fluorescence Sensing of Copper

The application of TBTA in fluorescence sensors has been explored, particularly for the detection of copper ions. TBTA enhances sensitivity and stability in these sensing systems. This has led to improved detection limits and selectivity for copper in complex samples, like tea and animal feed, showcasing TBTA's potential in environmental and food safety monitoring (Qiu et al., 2020).

Safety And Hazards

TBTA may cause long-lasting harmful effects to aquatic life . It is advised to avoid dust formation, breathing vapours, mist or gas, and ensure adequate ventilation .

properties

IUPAC Name

1-(1-benzyltriazol-4-yl)-N,N-bis[(1-benzyltriazol-4-yl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N10/c1-4-10-25(11-5-1)16-38-22-28(31-34-38)19-37(20-29-23-39(35-32-29)17-26-12-6-2-7-13-26)21-30-24-40(36-33-30)18-27-14-8-3-9-15-27/h1-15,22-24H,16-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGZJBVXZWCZQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)CN(CC3=CN(N=N3)CC4=CC=CC=C4)CC5=CN(N=N5)CC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458589
Record name Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine

CAS RN

510758-28-8
Record name Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine
Source CAS Common Chemistry
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Record name Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0510758288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine
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Record name TRIS((1-BENZYL-1H-1,2,3-TRIAZOL-4-YL)METHYL)AMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11,400
Citations
D Schweinfurth, J Klein, S Hohloch, S Dechert… - Dalton …, 2013 - pubs.rsc.org
… The tbta ligand binds to the Co(II) centers through the three … The tbta ligand acts as a perfect tetradentate ligand in this … Thus, we present the rare instances where the ligand tbta has …
Number of citations: 43 pubs.rsc.org
A Movahedi, K Moth-Poulsen, J Eklöf, M Nydén… - Reactive and Functional …, 2014 - Elsevier
A one-pot method for the functionalization of polyvinylbenzyl chloride with a tris-(benzyltriazolylmethyl)amine (TBTA) ligand via the copper-catalyzed azide–alkyne cycloaddition …
Number of citations: 14 www.sciencedirect.com
E Oberdörster, D Rittschof, P McClellan-Green - Marine Pollution Bulletin, 1998 - Elsevier
Tributyltin (TBT) is a marine biocide that alters activity of cytochrome P450 (P450) monooxygenases and elicits androgenization in gastropod molluscs. This study was conducted to …
Number of citations: 72 www.sciencedirect.com
A Movahedi, J Zhang, N Kann, K Moth-Poulsen… - Progress in Organic …, 2016 - Elsevier
… of poly(TBTA) as well as hybrid PMMA: poly(TBTA) has been … of poly(TBTA), PMMA and the PMMA: poly(TBTA) hybrid were … the coordinating polymer poly(TBTA) and that these …
Number of citations: 10 www.sciencedirect.com
L Wang, Y Hu, W Xu, Y Pang, F Liu, Y Yang - RSC Advances, 2014 - pubs.rsc.org
… A solution of H 2 -TBTA (42.8 mg, 0.10 mmol) was prepared … mL distilled water solution of H 2 -TBTA (42.8 mg, 0.10 mmol). … 5 mL ethanol solution of H 2 -TBTA (42.8 mg, 0.10 mmol), and …
Number of citations: 19 pubs.rsc.org
PS Donnelly, SD Zanatta, SC Zammit… - Chemical …, 2008 - pubs.rsc.org
… Consequently, we initially investigated the Cu II complex with TBTA. The green Cu II salt, … of TBTA. The structure of 2 reveals that Cu I does not coordinate with the tertiary amine of TBTA …
Number of citations: 124 pubs.rsc.org
N Xu, Y Zhang, L Fang, T Li, X Xie, J Zhang… - ACS Materials …, 2021 - ACS Publications
… It is found that even in the neat TBTA[6]H film, about 640 parts per million of TBTA[6]H molecules are naturally oxidized. The p value of the BPTFSI composite film of TBTA[6]H film is …
Number of citations: 8 pubs.acs.org
PF Olurinola, JO Ehinmidu… - Applied and environmental …, 1992 - Am Soc Microbiol
… However, the in vitro toxicity of TBTA was drastically reduced when 2.5% Tween 80 … (TBTA) to prevent rotting of sliced yams intended for planting. This paper reports the activity of TBTA …
Number of citations: 33 journals.asm.org
X Chen, L Shang, H Cui, H Yang, L Liu, Y Ren… - …, 2020 - pubs.rsc.org
… CP 1 shows a 2D bilayer network structure based on binuclear ZnII units and (tbta)3− … Noticeably, CP 2 forms a 3D network structure based on binuclear ZnII units and (tbta)3− and bpy …
Number of citations: 11 pubs.rsc.org
TR Chan, VV Fokin - QSAR & Combinatorial Science, 2007 - Wiley Online Library
… Copper(I) could be preloaded onto the resin by simply washing the TG-TBTA with a suitable copper(I) solution (we used a 10% solution of [Cu(MeCN)4]PF6 in acetonitrile/…
Number of citations: 115 onlinelibrary.wiley.com

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